(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one
Overview
Description
(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of α-Mannosidases : Moreno‐Vargas and Vogel (2003) discovered that 1,5R-3,8-Diazabicyclo[3.2.1]octan-2-one acts as a new inhibitor of α-mannosidases (Moreno‐Vargas & Vogel, 2003).
Thrombin Inhibition : Kudryavtsev (2010) found that this compound inhibits thrombin in buffer solutions at millimolar concentrations (Kudryavtsev, 2010).
Synthesis of Acid-Labile Compounds : Schütznerová et al. (2013) reported that the synthesized (1S,5S)-6-oxa-3,8-diazabicyclo[3.2.1]octane-bridged scaffold is useful for synthesizing acid-labile target compounds (Schütznerová et al., 2013).
Farnesyltransferase Inhibitor : Dinsmore et al. (2001) synthesized 1,8-diazabicyclo[3.2.1]octan-2-one as a conformationally constrained farnesyltransferase inhibitor, aiding in understanding enzyme-bound conformation (Dinsmore et al., 2001).
Synthesis of Optically Pure 5-Aminomethylprolines : Jain et al. (1992) synthesized (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-ones from L- and D-pyroglutamates and proline methyl esters, yielding optically pure 5-aminomethylprolines (Jain et al., 1992).
Potential Antiparkinson Agents : Occelli, Fontanella, and Testa (1977) noted that 3,8-diazabicyclo [3,2,1] octanes, similar to this compound, are potentially active as antiparkinson agents (Occelli, Fontanella, & Testa, 1977).
Catalyst in Synthesis of Biologically Active Compounds : Shirini, Langarudi, and Daneshvar (2017) used a DABCO-based ionic liquid, related to this compound, as a reusable catalyst in synthesizing biologically active compounds in the pharmaceutical industry (Shirini, Langarudi, & Daneshvar, 2017).
Potential Anti-Inflammatory Activity : Fontanella, Occelli, and Testa (1975) found derivatives of 1,8-diazabicyclo[3.2.1]octane to have potential anti-inflammatory activity (Fontanella, Occelli, & Testa, 1975).
Properties
IUPAC Name |
(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHTBKYROANEX-UHNVWZDZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NC[C@@H]1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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